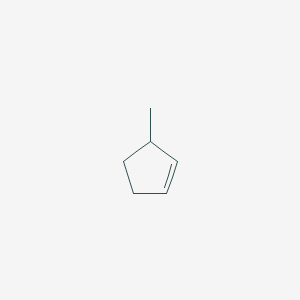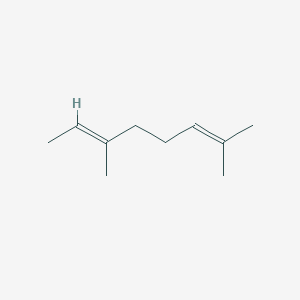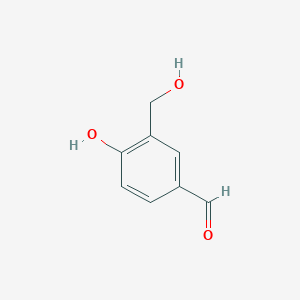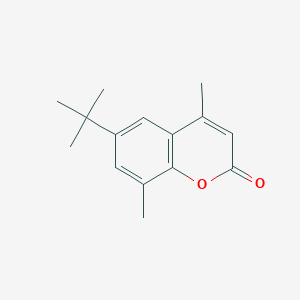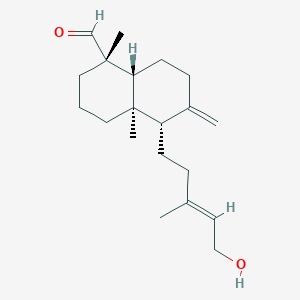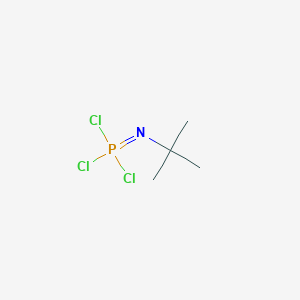![molecular formula C39H78O2 B105281 9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- CAS No. 17367-39-4](/img/structure/B105281.png)
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-, commonly known as OPOE, is a synthetic surfactant that has gained significant attention in the scientific community due to its unique properties. OPOE is a nonionic surfactant that possesses a long hydrophobic tail and a hydrophilic head group, making it an ideal candidate for use in various scientific research applications.
Wirkmechanismus
OPOE works by reducing the surface tension between two immiscible phases, such as oil and water. This allows for the formation of stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body.
Biochemische Und Physiologische Effekte
OPOE has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it is important to note that the long-term effects of OPOE exposure are not well understood, and further studies are needed to fully evaluate its safety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using OPOE in scientific research is its ability to form stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body. Additionally, OPOE is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using OPOE is that it may not be suitable for use in certain experimental conditions or with certain types of compounds.
Zukünftige Richtungen
There are several potential future directions for research involving OPOE. One area of interest is the development of new drug delivery systems using OPOE-based emulsions and microemulsions. Additionally, further studies are needed to fully understand the long-term effects of OPOE exposure and to evaluate its safety for use in various scientific research applications. Finally, there is potential for OPOE to be used in other industries, such as the food and cosmetic industries, where it may have unique applications as a surfactant.
Synthesemethoden
OPOE is synthesized by the reaction between 9-octadecene and 3-(octadecyloxy)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
OPOE has been widely used in various scientific research applications due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and other drug delivery systems. OPOE has also been used in the preparation of microemulsions, which have potential applications in the pharmaceutical and cosmetic industries.
Eigenschaften
CAS-Nummer |
17367-39-4 |
|---|---|
Produktname |
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- |
Molekularformel |
C39H78O2 |
Molekulargewicht |
579 g/mol |
IUPAC-Name |
1-[3-[(Z)-octadec-9-enoxy]propoxy]octadecane |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
InChI-Schlüssel |
ZYSFCZCADXNZDT-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
Synonyme |
(Z)-1-[3-(Octadecyloxy)propyloxy]-9-octadecene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



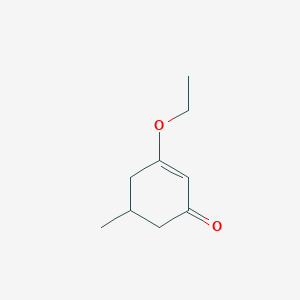
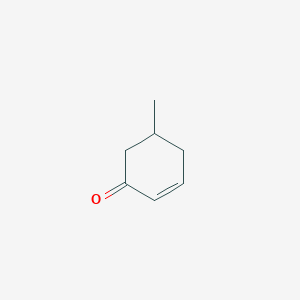
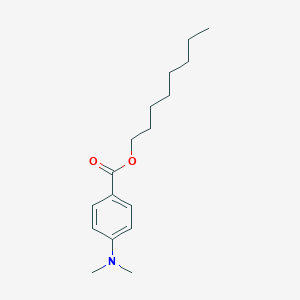
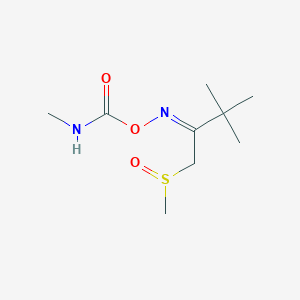
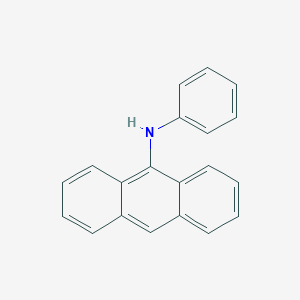
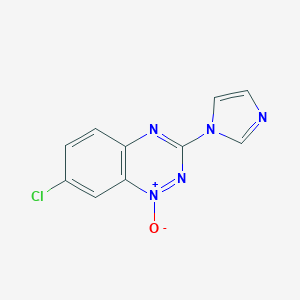
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)

